molecular formula C12H24N4O4 B12542235 3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine CAS No. 652538-46-0

3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12542235
CAS No.: 652538-46-0
M. Wt: 288.34 g/mol
InChI Key: AHKZTDPDOMEYOJ-NXEZZACHSA-N
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Description

3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and two methoxyethoxyethyl groups attached to the triazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with ®-1-(2-methoxyethoxy)ethyl halide under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxyethoxyethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyethoxyethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine is unique due to the presence of both the triazole ring and the methoxyethoxyethyl groups. This combination imparts distinct chemical properties, such as enhanced solubility and potential bioactivity, which are not commonly found in similar compounds.

Properties

CAS No.

652538-46-0

Molecular Formula

C12H24N4O4

Molecular Weight

288.34 g/mol

IUPAC Name

3,5-bis[(1R)-1-(2-methoxyethoxy)ethyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C12H24N4O4/c1-9(19-7-5-17-3)11-14-15-12(16(11)13)10(2)20-8-6-18-4/h9-10H,5-8,13H2,1-4H3/t9-,10-/m1/s1

InChI Key

AHKZTDPDOMEYOJ-NXEZZACHSA-N

Isomeric SMILES

C[C@H](C1=NN=C(N1N)[C@@H](C)OCCOC)OCCOC

Canonical SMILES

CC(C1=NN=C(N1N)C(C)OCCOC)OCCOC

Origin of Product

United States

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